molecular formula C19H18Si B14300718 Trimethyl(pyren-4-YL)silane CAS No. 116060-97-0

Trimethyl(pyren-4-YL)silane

Cat. No.: B14300718
CAS No.: 116060-97-0
M. Wt: 274.4 g/mol
InChI Key: DTHHBRGNQAAQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(pyren-4-YL)silane is an organosilicon compound that features a pyrene moiety attached to a silicon atom through a trimethylsilyl group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the chemical versatility of silanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(pyren-4-YL)silane typically involves the reaction of pyrene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Pyrene+(CH3)3SiClThis compound+HCl\text{Pyrene} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + \text{HCl} Pyrene+(CH3​)3​SiCl→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(pyren-4-YL)silane can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.

    Reduction: The silane group can participate in hydrosilylation reactions.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like lithium aluminum hydride or Grignard reagents.

Major Products Formed

    Oxidation: Pyrenequinone derivatives.

    Reduction: Silane-functionalized alkanes or alkenes.

    Substitution: Various substituted pyrene derivatives.

Scientific Research Applications

Trimethyl(pyren-4-YL)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in bioimaging due to the fluorescent properties of the pyrene moiety.

    Medicine: Explored for its potential in drug delivery systems, leveraging the stability and biocompatibility of the silane group.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Trimethyl(pyren-4-YL)silane is largely dependent on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double or triple bonds. In bioimaging, the pyrene moiety’s fluorescence is utilized to track the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the pyrene moiety, making it less suitable for applications requiring fluorescence.

    Triethylsilane: Another trialkylsilane, but with ethyl groups instead of methyl groups, affecting its reactivity and physical properties.

    Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups, used as a radical reducing agent.

Uniqueness

Trimethyl(pyren-4-YL)silane is unique due to the combination of the pyrene moiety’s photophysical properties and the silane group’s chemical versatility. This makes it particularly valuable in applications requiring both fluorescence and reactivity, such as in advanced materials and bioimaging.

Properties

CAS No.

116060-97-0

Molecular Formula

C19H18Si

Molecular Weight

274.4 g/mol

IUPAC Name

trimethyl(pyren-4-yl)silane

InChI

InChI=1S/C19H18Si/c1-20(2,3)17-12-15-8-4-6-13-10-11-14-7-5-9-16(17)19(14)18(13)15/h4-12H,1-3H3

InChI Key

DTHHBRGNQAAQBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.